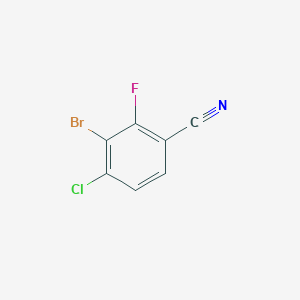

3-Bromo-4-chloro-2-fluorobenzonitrile

Description

3-Bromo-4-chloro-2-fluorobenzonitrile (C₇H₂BrClFN, molecular weight: 238.45 g/mol) is a halogenated benzonitrile derivative characterized by bromine, chlorine, and fluorine substituents at the 3-, 4-, and 2-positions of the benzene ring, respectively. The nitrile group at position 1 enhances its utility as an intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing nature, which facilitates further functionalization.

Properties

IUPAC Name |

3-bromo-4-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOAKHOTDQYTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092624-38-7 | |

| Record name | 3-bromo-4-chloro-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2-fluorobenzonitrile typically involves halogenation reactions. One common method is the bromination of 4-chloro-2-fluorobenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-fluorobenzonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the halogens.

Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.

Reduction: Aminobenzonitriles or corresponding primary amines.

Scientific Research Applications

3-Bromo-4-chloro-2-fluorobenzonitrile has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the development of potential drug candidates, particularly in the synthesis of heterocyclic compounds with biological activity.

Materials Science: It is employed in the preparation of liquid crystals and other advanced materials with specific electronic or optical properties.

Chemical Intermediates: It acts as an intermediate in the synthesis of various fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-fluorobenzonitrile depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the halogen atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium complexes.

Comparison with Similar Compounds

Structural and Substitution Patterns

The positions and types of halogen substituents critically influence reactivity, stability, and application. Key analogs include:

Physical and Chemical Properties

Melting/Boiling Points :

- 4-Bromo-2-chlorobenzonitrile (mp 67–68°C, bp 142–143°C) suggests that halogen positioning affects packing efficiency. The target compound’s triple halogenation may increase melting points compared to dihalogenated analogs.

- Trifluoromethyl substitution (as in ) likely reduces solubility in polar solvents due to increased hydrophobicity.

- Electronic Effects: Fluorine’s strong electron-withdrawing nature (σₚ = 0.78) at position 2 in the target compound may activate the nitrile group for nucleophilic substitution. The trifluoromethyl group in exerts a stronger inductive effect than chlorine or fluorine, making it more reactive in cross-coupling reactions.

Research Findings and Trends

- Synthetic Routes : Halogenated benzonitriles are typically synthesized via Friedel-Crafts halogenation or palladium-catalyzed cross-coupling. The absence of methyl groups in the target compound (vs. ) simplifies purification.

- Crystallography : SHELX software is widely used for analyzing halogenated aromatics, though the target compound’s crystal structure remains unstudied in the available literature.

Biological Activity

3-Bromo-4-chloro-2-fluorobenzonitrile is an organic compound characterized by the presence of three halogen substituents on a benzonitrile framework. This unique structure enhances its chemical reactivity and potential biological activities, making it a significant compound in medicinal chemistry and material science. This article reviews the biological activity of this compound, focusing on its synthesis, biological properties, and applications in drug discovery.

The molecular formula of this compound is C₇H₂BrClF, indicating the presence of bromine (Br), chlorine (Cl), and fluorine (F) substituents. The compound is typically presented as a crystalline solid and exhibits solubility in various organic solvents such as methanol and dichloromethane. The presence of multiple halogens contributes to its reactivity, allowing it to participate in various chemical transformations.

Synthesis

The synthesis of this compound can be achieved through several methods, including electrophilic aromatic substitution and nucleophilic reactions. A common synthetic route involves the bromination of 4-chloro-2-fluorobenzonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions to minimize side reactions.

Synthesis Method Overview:

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Bromination | NBS | 25 °C, 18 h | ~76% |

| Purification | Ethyl acetate wash | - | - |

Biological Activity

Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly in the realm of drug discovery.

Anticancer Activity

Studies have shown that halogenated benzonitriles can inhibit cancer cell proliferation. For instance, derivatives of similar compounds have demonstrated cytotoxic effects against various human cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and disruption of tubulin polymerization.

Example Case Study:

In a study examining benzonitrile derivatives, compounds with similar structures to this compound showed promising results against breast cancer cell lines with IC50 values below 1 µM. These findings suggest that structural modifications can enhance anticancer potency.

The biological activity is often attributed to the ability of these compounds to interact with cellular targets such as tubulin and various enzymes involved in cell proliferation. Molecular docking studies have indicated that these compounds can bind effectively to the active sites of target proteins, leading to disrupted cellular functions.

Toxicity and Safety

While exploring the biological activity of halogenated compounds, it is crucial to assess their safety profiles. According to toxicity data, this compound exhibits potential irritant properties but lacks significant chronic toxicity when handled properly. Safety data sheets recommend standard laboratory precautions when working with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.